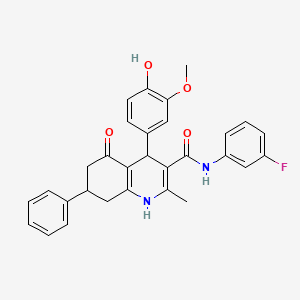![molecular formula C18H23NO2 B3944914 3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3944914.png)
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
説明
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, also known as DMPO, is a cyclic nitroxide that has been extensively studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical properties, which make it an excellent candidate for use in a wide range of scientific research applications.
作用機序
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione acts as a spin trap by reacting with free radicals and forming a stable adduct. The resulting adduct can be detected and analyzed using various spectroscopic techniques, providing valuable information about the nature and properties of the free radical. This compound has been shown to trap a wide range of free radicals, including superoxide, hydroxyl, and alkyl radicals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. These effects include antioxidant activity, anti-inflammatory activity, and neuroprotective effects. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
実験室実験の利点と制限
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has a number of advantages as a spin trap for free radicals. It is highly selective and can trap a wide range of free radicals, making it a valuable tool for studying oxidative stress and related processes. This compound is also relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in lab experiments. It can be difficult to control the concentration of this compound in experimental systems, and it may interfere with other biochemical assays.
将来の方向性
There are a number of future directions for research on 3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. One area of interest is the development of new methods for the synthesis of this compound and related compounds. Another area of interest is the development of new applications for this compound in the study of free radicals and oxidative stress. Finally, there is a need for further research on the biochemical and physiological effects of this compound in various experimental systems, as well as its potential therapeutic applications in various diseases and conditions.
Conclusion
In conclusion, this compound is a highly valuable compound for scientific research due to its ability to act as a spin trap for free radicals. This compound has been extensively studied for its potential applications in various fields of science, including the study of oxidative stress and related processes. This compound has a number of advantages as a spin trap, including its high selectivity and stability. However, there are also some limitations to the use of this compound in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
科学的研究の応用
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has been widely used in scientific research due to its ability to act as a spin trap for free radicals. This compound is particularly useful in the study of oxidative stress and the role of free radicals in various diseases and conditions. This compound has been used in studies of cardiovascular disease, cancer, neurodegenerative diseases, and inflammation, among others.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-6-7-13(10-12(11)2)19-15(20)14-8-9-18(5,16(19)21)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJCKFOLRKAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3CCC(C2=O)(C3(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3944835.png)
![1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944843.png)
![N~2~-benzoyl-N~6~-[(benzylamino)carbonothioyl]lysine](/img/structure/B3944850.png)
![N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944857.png)
![3,3,8-trimethyl-8-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3944863.png)
![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)
![3-(4-fluorophenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3944891.png)

![3-cyclohexyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3944905.png)
![4-[4-(2,3-dimethylphenoxy)phenyl]-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3944930.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B3944936.png)

![N-allyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944951.png)
